
ソバジン
説明
サウバジンは、コルチコトロピン放出因子(CRF)ファミリーのペプチドに属する神経ペプチドです。当初は、南米のカエル、Phyllomedusa sauvageiの皮膚から単離されました。サウバジンは、哺乳類ホルモンウロコルチン1と硬骨魚類ホルモンウロテンシン1と直系相同です。これは、40個のアミノ酸からなり、配列はXGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH2であり、N末端はピロリドンカルボン酸修飾がなされ、C末端のイソロイシン残基はアミド化されています .
科学的研究の応用
Sauvagine has a wide range of scientific research applications:
Chemistry: Sauvagine is used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: It is used to investigate the role of CRF-related peptides in stress response, behavior, and neuroendocrine regulation.
Medicine: Sauvagine has potential therapeutic applications in treating stress-related disorders, inflammation, and cardiovascular diseases.
Industry: Sauvagine is used in the development of peptide-based drugs and as a tool in drug discovery and development .
作用機序
サウバジンは、コルチコトロピン放出因子受容体1と2(CRFR1およびCRFR2)に結合することによってその効果を発揮します。この結合は、細胞内シグナル伝達経路を活性化し、下垂体前葉からの副腎皮質刺激ホルモン(ACTH)とβ-エンドルフィンを放出します。これらのホルモンは、体のストレス応答に重要な役割を果たし、免疫機能、代謝、心血管機能などのさまざまな生理学的プロセスを調節します .
類似の化合物との比較
サウバジンは、以下のCRF関連ペプチドに似ています。
コルチコトロピン放出因子(CRF): CRFは、ストレス応答に関与するペプチドホルモンであり、サウバジンと構造的に似ています。
ウロコルチン1: ウロコルチン1は、サウバジンとCRFと同様の機能を持つ哺乳類ペプチドです。
ウロテンシン1: ウロテンシン1は、サウバジンと構造的および機能的に類似した硬骨魚類ホルモンです。
独自性
サウバジンは、両生類の皮膚に由来し、強力な生物活性を持つため、ユニークです。これは、他のCRF関連ペプチドと比較して、より幅広い活性を持ち、特定の生物学的アッセイではより高い効力を示します .
結論
サウバジンは、化学、生物学、医学、産業など、さまざまな分野で貴重なツールとなる、多面的で生物学的に活性なペプチドです。そのユニークな特性と強力な効果により、さまざまな分野で貴重なツールとなっています。
生化学分析
Biochemical Properties
Sauvagine has been shown to interact with corticotropin-releasing factor receptors 1 and 2 . It is also bound by the corticotropin-releasing factor binding protein . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Sauvagine exerts similar physiological effects as corticotropin-releasing hormone . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sauvagine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .
Temporal Effects in Laboratory Settings
It is known that Sauvagine has high affinity for CRF1 receptors .
準備方法
合成経路と反応条件
サウバジンは、ペプチドの合成に用いられる一般的な方法である固相ペプチド合成(SPPS)を用いて合成できます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することが含まれます。アミノ酸は、望ましくない反応を防ぐために、特定の基で保護されています。ペプチド鎖が完全に組み立てられた後、樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
工業生産方法
サウバジンの工業生産には、大規模なSPPSと、HPLCを用いた精製が含まれます。このプロセスは、ペプチドの高収率と高純度を確保するために最適化されています。自動ペプチド合成装置と高度な精製技術を使用することで、サウバジンを工業規模で効率的に生産することができます .
化学反応の分析
反応の種類
サウバジンは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: サウバジンは、システイン残基間にジスルフィド結合を形成して酸化し、その構造を安定化させることができます。
還元: 還元反応は、ジスルフィド結合を切断し、ペプチドのコンフォメーション変化を引き起こす可能性があります。
置換: サウバジンは、特定のアミノ酸を他のアミノ酸に置換する置換反応を起こし、構造活性相関を研究することができます。
一般的な試薬と条件
酸化: 過酸化水素または過ギ酸を酸化剤として使用することができます。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールは、一般的な還元剤です。
置換: SPPSでは、保護基を有するアミノ酸誘導体が使用され、特定の置換が導入されます。
生成される主な生成物
これらの反応から生成される主な生成物は、構造的および機能的特性が変化したサウバジンの改変バージョンです。これらの改変は、ペプチドの作用機序とその受容体との相互作用を理解するのに役立ちます .
科学研究への応用
サウバジンは、幅広い科学研究用途を持っています。
化学: サウバジンは、ペプチド合成、フォールディング、構造活性相関を研究するためのモデルペプチドとして使用されます。
生物学: これは、ストレス応答、行動、神経内分泌調節におけるCRF関連ペプチドの役割を調査するために使用されます。
医学: サウバジンは、ストレス関連障害、炎症、心血管疾患の治療に、潜在的な治療用途を持っています。
類似化合物との比較
Sauvagine is similar to other CRF-related peptides, including:
Corticotropin-releasing factor (CRF): CRF is a peptide hormone involved in the stress response and is structurally similar to sauvagine.
Urocortin 1: Urocortin 1 is a mammalian peptide with similar functions to sauvagine and CRF.
Urotensin 1: Urotensin 1 is a teleost fish hormone with structural and functional similarities to sauvagine.
Uniqueness
Sauvagine is unique due to its origin from amphibian skin and its potent biological activity. It has a broader spectrum of activity compared to other CRF-related peptides and exhibits higher potency in certain biological assays .
Conclusion
Sauvagine is a versatile and biologically active peptide with significant scientific research applications Its unique properties and potent effects make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74434-59-6 | |
| Record name | Sauvagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Sauvagine and where is it found?
A: Sauvagine (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].
Q2: How does Sauvagine interact with its targets?
A: Sauvagine exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].
Q3: Does Sauvagine show selectivity for CRFR1 or CRFR2?
A: While Sauvagine binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].
Q4: What are the downstream effects of Sauvagine binding to its receptors?
A: Upon binding to CRFR1 and CRFR2, Sauvagine triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].
Q5: What are the physiological effects of Sauvagine?
A5: Sauvagine exerts a wide range of physiological effects, including:
- Stimulation of ACTH release: Like CRF, Sauvagine can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].
- Cardiovascular effects: Sauvagine induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].
- Gastrointestinal effects: Central administration of Sauvagine has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].
- Other effects: Sauvagine has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].
Q6: How does the structure of Sauvagine relate to its activity?
A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within Sauvagine that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of Sauvagine, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for Sauvagine binding and receptor activation, respectively [].
Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of Sauvagine binding?
A: Studies comparing the binding of Sauvagine and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.
Q8: Can Sauvagine be used as a tool to study CRF receptors?
A: Yes, radiolabeled analogs of Sauvagine, such as [125I]tyr(o)sauvagine, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].
Q9: Are there any Sauvagine analogs with improved properties for CRF receptor research?
A: Yes, researchers have identified a Sauvagine-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original Sauvagine from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


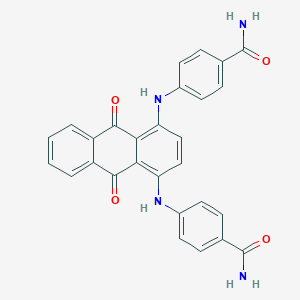
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

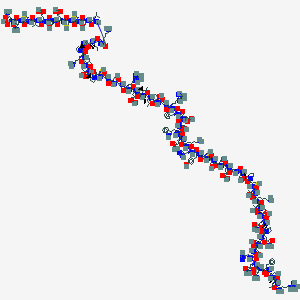
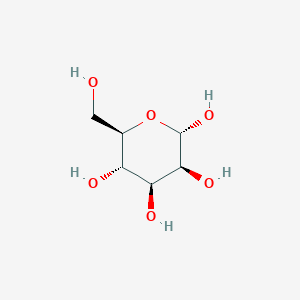

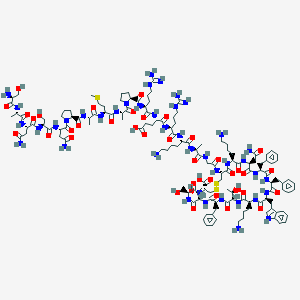
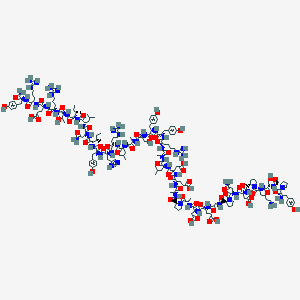

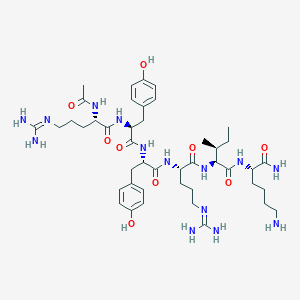
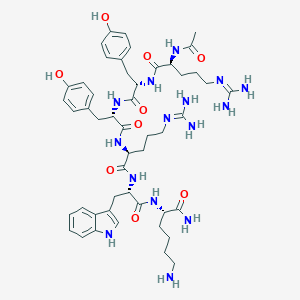

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)
